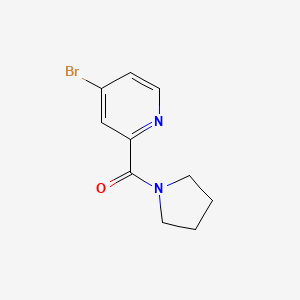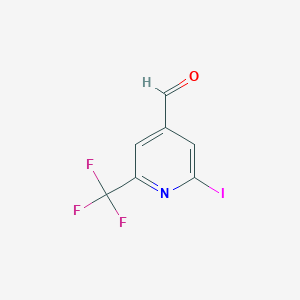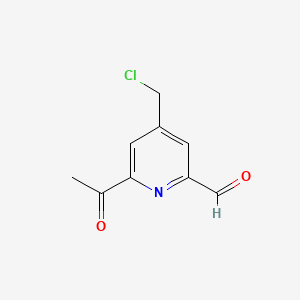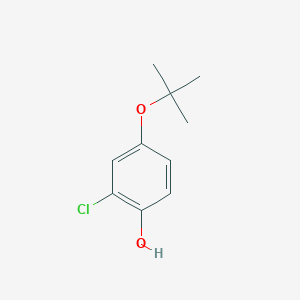
4-(Tert-butoxy)-2-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tert-butoxy)-2-chlorophenol is an organic compound with the molecular formula C10H13ClO2 It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a tert-butoxy group, and the hydrogen atom in the ortho position is replaced by a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-(Tert-butoxy)-2-chlorophenol typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst. The reaction is carried out under normal temperature conditions using solvents such as benzene, toluene, or dimethylbenzene. The catalyst used is often sulfuric acid, sometimes in combination with quaternary ammonium salts like benzyltriethylammonium chloride, which enhances the catalytic effect .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available petrochemicals and is designed to be efficient and easy to control. The reaction materials, para-chlorophenol and isobutene, are dissolved in the chosen solvents, and the reaction is monitored to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
4-(Tert-butoxy)-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different phenolic derivatives.
Substitution: The chlorine atom in the ortho position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
科学的研究の応用
4-(Tert-butoxy)-2-chlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes .
作用機序
The mechanism of action of 4-(Tert-butoxy)-2-chlorophenol involves its interaction with molecular targets such as enzymes and proteins. The tert-butoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
類似化合物との比較
4-(Tert-butoxy)-2-chlorophenol can be compared with other similar compounds, such as:
4-tert-Butylphenol: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chlorophenol: Lacks the tert-butoxy group, leading to different physical and chemical properties.
4-tert-Butoxyphenol:
The uniqueness of this compound lies in the combination of the tert-butoxy and chlorine substituents, which confer distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H13ClO2 |
|---|---|
分子量 |
200.66 g/mol |
IUPAC名 |
2-chloro-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13ClO2/c1-10(2,3)13-7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 |
InChIキー |
FFERQUFDBSYSIS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC(=C(C=C1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


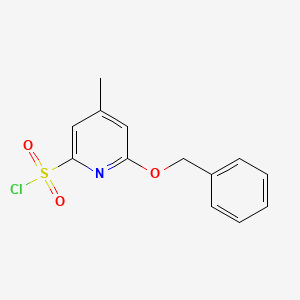
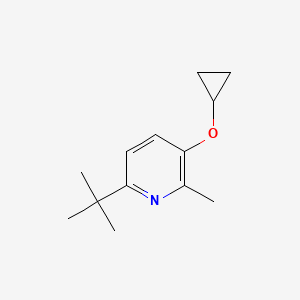
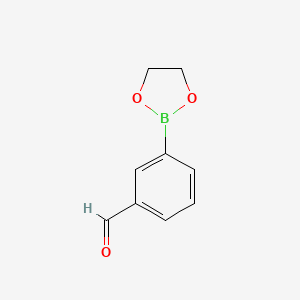
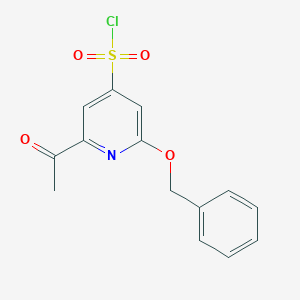
![Ethyl 2-[4-(aminomethyl)pyrimidin-2-YL]acetate](/img/structure/B14847334.png)


![1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde](/img/structure/B14847351.png)
